molecular formula C17H18N2O5 B3083052 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate CAS No. 1135300-07-0

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate

Cat. No.: B3083052
CAS No.: 1135300-07-0
M. Wt: 330.33 g/mol
InChI Key: LLYODEJFHKJCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate” is a specialty product used for proteomics research . It has a molecular formula of C17H18N2O5 and a molecular weight of 330.34 .

Scientific Research Applications

Furan Compounds in Food Science

Furan, a compound related to the broader class including "Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate," is a known thermal food processing contaminant present in various food products. Research emphasizes the need for mitigating furan levels in foods to protect food safety and public health, highlighting the compound's formation pathways, occurrence, dietary exposures, and potential biomarkers of exposure (Zhang & Zhang, 2022).

Furan Derivatives in Organic Synthesis

Furan derivatives play a significant role in organic synthesis, offering a wide range of applications. Arylmethylidenefuranones, for instance, demonstrate diverse reactions with C- and N-nucleophiles, producing a variety of compounds such as amides, pyrrolones, and benzofurans, which are critical for developing pharmaceuticals and functional materials (Kamneva et al., 2018).

Biomedical Implications of Furan Derivatives

Furan-based nucleosides and nucleobases have shown significant medicinal chemistry importance, including anti-viral, anti-tumor, and antimycobacterial activities. The structural modifications in these compounds aim to optimize therapeutic efficacy and selectivity, underlining the potential of furan derivatives in drug design (Ostrowski, 2022).

Environmental and Material Science Applications

Furan derivatives derived from biomass, such as 5-Hydroxymethylfurfural (HMF), are pivotal for developing sustainable polymers, fuels, and chemicals. These compounds offer a green alternative to non-renewable hydrocarbons, showcasing the role of furan derivatives in advancing eco-friendly technologies and materials (Chernyshev et al., 2017).

Health and Nutritional Perspectives

Furan fatty acids, another facet of furan research, are recognized for their health benefits, including antioxidant and anti-inflammatory activities. Despite controversies, current evaluations suggest these compounds are more likely beneficial, emphasizing the importance of further studies to elucidate their roles in human health (Xu et al., 2017).

Mechanism of Action

Target of Action

The primary target of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction results in the suppression of EGFR’s downstream signaling pathways, which are often overactive in various types of cancer .

Biochemical Pathways

The compound’s interaction with EGFR affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced tumor growth and proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (330.34) suggests it may have favorable pharmacokinetic properties

Result of Action

The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It shows weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702), suggesting that the compound may have low toxicity against normal cells .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.C2H2O4/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;3-1(4)2(5)6/h1-6,9-10,16-17H,7-8,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYODEJFHKJCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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